molecular formula C8H9FN2O B12121344 N-(2-fluorophenyl)glycinamide

N-(2-fluorophenyl)glycinamide

Cat. No.: B12121344
M. Wt: 168.17 g/mol
InChI Key: FTIAWEJHCFHJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(2-fluoro-phenyl)-acetamide is an organic compound that belongs to the class of amides It features an amino group attached to an acetamide moiety, with a fluorine-substituted phenyl ring

Properties

IUPAC Name

2-amino-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIAWEJHCFHJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-fluoro-phenyl)-acetamide typically involves the reaction of 2-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-fluoro-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-Amino-N-(2-fluoro-phenyl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-fluoro-phenyl)-acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-chlorophenyl)-acetamide
  • 2-Amino-N-(2-bromophenyl)-acetamide
  • 2-Amino-N-(2-methylphenyl)-acetamide

Comparison

Compared to its analogs, 2-Amino-N-(2-fluoro-phenyl)-acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Biological Activity

N-(2-fluorophenyl)glycinamide is an organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of a fluorinated phenyl group enhances its lipophilicity, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : CHFNO
  • Structure : Contains a glycinamide moiety and a fluorinated phenyl group.
  • Lipophilicity : The fluorine atom increases the compound's lipophilicity, which can enhance its bioavailability and interaction with cellular targets.

This compound interacts with specific molecular targets such as enzymes and receptors. The fluorine substitution may enhance binding affinity, potentially modulating protein-protein interactions and influencing various cellular processes. Research indicates that compounds with similar structures can affect metabolic pathways, making this compound a candidate for pharmacological studies.

Antibacterial Activity

Preliminary studies suggest that this compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria. The compound has been studied as an inhibitor of LpxC, an essential enzyme in bacterial lipid A biosynthesis. Inhibition of this enzyme can lead to antibacterial effects, positioning the compound as a potential candidate for developing new antibiotics .

Anticancer Potential

Research into fluorinated derivatives of similar compounds has shown promising results in inhibiting glycolysis in cancer cells, particularly glioblastoma multiforme (GBM). These derivatives exhibit potent cytotoxic effects, suggesting that this compound may also have applications in cancer therapy by targeting metabolic pathways critical to tumor growth .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • Study Findings : this compound demonstrated significant antibacterial activity against various strains of bacteria. The compound's mechanism involves inhibition of key enzymes necessary for bacterial survival.
    • MIC Values : In studies evaluating minimum inhibitory concentrations (MIC), this compound showed effective inhibition at concentrations comparable to existing antibiotics .
  • Anticancer Activity :
    • Glycolytic Inhibition in GBM : Similar fluorinated compounds have been shown to inhibit hexokinase activity, a key enzyme in the glycolytic pathway. This inhibition leads to reduced energy supply for cancer cells, making it a promising target for therapeutic intervention .
    • In Vitro Studies : Experimental results indicated that the compound could reduce cell viability in hypoxic conditions, which is often encountered in solid tumors .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionKey Findings
This compoundAntibacterial, AnticancerEnzyme inhibition (LpxC), Glycolysis modulationSignificant MIC values; effective in GBM cells
2-Deoxy-D-glucose (2-DG)AnticancerGlycolytic inhibitionPoor pharmacokinetics; modified derivatives more effective
Fluorinated Bichalcophene DerivativesAntimicrobialAntimutagenic propertiesEffective against S. aureus at low concentrations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.